1-Phenyl-3-guanylthiourea

Vue d'ensemble

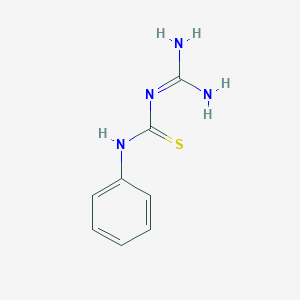

Description

1-Phenyl-3-guanylthiourea is an organic compound with the molecular formula C8H10N4S and a molecular weight of 194.26 g/mol . It is a derivative of thiourea, characterized by the presence of a phenyl group and a guanyl group attached to the thiourea core. This compound is primarily used in research settings, particularly in the fields of proteomics and organic synthesis .

Méthodes De Préparation

1-Phenyl-3-guanylthiourea can be synthesized through the interaction of N-cyanoguanidine (dicyandiamide) with hydrogen sulfide in an aqueous solution. The reaction is carried out at elevated temperatures (65-75°C) for an extended period (12-30 hours) while maintaining a slow stream of hydrogen sulfide . The resulting product is then purified through crystallization and recrystallization processes involving methanol .

Analyse Des Réactions Chimiques

1-Phenyl-3-guanylthiourea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides or sulfoxides under specific conditions.

Reduction: Reduction reactions can convert it into corresponding amines or thiols.

Substitution: It can participate in nucleophilic substitution reactions, where the guanyl or phenyl groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Antitrypanosomal Activity

PGT has demonstrated potential as a trypanocidal agent. Recent studies have shown that derivatives of PGT exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, compounds derived from thiazole frameworks, which include PGT structures, have been reported with IC50 values as low as 0.42 μM, indicating potent biological activity against this parasite .

Inhibition of Enzymatic Activity

PGT functions as an inhibitor of certain enzymes, which can be pivotal in drug design. Its guanidyl group enhances binding affinity to target sites, making it a candidate for developing inhibitors against various biological targets. For example, its structural similarity to other thiourea derivatives allows it to interact effectively with active sites of enzymes involved in metabolic pathways .

Perovskite Solar Cells

Recent research has introduced PGT as a treatment agent in perovskite solar cells. The compound is utilized to improve charge transfer and reduce defects at the surface of perovskite materials. By incorporating PGT into the fabrication process, researchers have observed enhanced efficiency in solar energy conversion, showcasing its potential in renewable energy technologies .

Soil Remediation

The compound has been explored for its potential role in soil remediation strategies. Studies indicate that PGT can mitigate nitrogen losses in agricultural settings by acting as an inhibitor for ammonia volatilization and leaching processes. This application is crucial for improving nitrogen use efficiency in crops while minimizing environmental impact .

Data Summary Table

Case Studies

-

Antitrypanosomal Efficacy

A study conducted by researchers at the Walter and Eliza Hall Institute identified several derivatives of thiazole incorporating PGT that exhibited promising trypanocidal activity. These findings suggest that further optimization could lead to effective treatments for neglected tropical diseases. -

Solar Cell Efficiency Enhancement

In a collaborative study on perovskite solar cells, the introduction of PGT was shown to synergistically improve device performance by managing defects and enhancing charge transfer mechanisms. This application underscores the versatility of PGT beyond traditional medicinal uses. -

Agricultural Impact Assessment

Research on the use of PGT for soil nitrogen retention highlighted its effectiveness in reducing environmental nitrogen loss while maintaining crop yields, demonstrating its potential role in sustainable agriculture practices.

Mécanisme D'action

The mechanism of action of 1-Phenyl-3-guanylthiourea involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosinase activity, leading to decreased melanin biosynthesis in melanocytes . This inhibition occurs through the ubiquitin-dependent proteasome pathway, where the compound accelerates the degradation of tyrosinase . Additionally, it may interact with other enzymes and proteins, modulating their activity and stability.

Comparaison Avec Des Composés Similaires

1-Phenyl-3-guanylthiourea can be compared with other thiourea derivatives, such as:

1-Phenyl-3-(2-thiazolyl)-2-thiourea: This compound also inhibits tyrosinase but has a different structural configuration involving a thiazole ring.

1-Carbamimidoyl-3-phenylthiourea: Similar in structure, this compound has a carbamimidoyl group instead of a guanyl group.

1-Amidino-3-phenylthiourea: Another closely related compound, differing by the presence of an amidino group.

The uniqueness of this compound lies in its specific combination of phenyl and guanyl groups, which confer distinct chemical and biological properties.

Activité Biologique

1-Phenyl-3-guanylthiourea (PGT) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C9H11N5S

- Molecular Weight : 225.28 g/mol

- IUPAC Name : 1-phenyl-3-(2-amino-2-iminoethyl)thiourea

The compound features a thiourea backbone, which is known for its ability to interact with various biological targets.

The biological activity of PGT is primarily attributed to its ability to act as a guanylating agent. It facilitates the transfer of guanylate groups to various substrates, influencing several biochemical pathways. The mechanism involves:

- Inhibition of Nitric Oxide Synthase (NOS) : PGT has been shown to inhibit NOS, leading to decreased nitric oxide production, which can affect vascular functions and inflammatory responses.

- Antioxidant Activity : The compound exhibits antioxidant properties, which help in reducing oxidative stress in cells.

- Modulation of Protein Function : PGT can modify protein functions through guanylation, impacting signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

- Antimicrobial Activity : PGT has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies reveal that it inhibits the growth of Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Research indicates that PGT can induce apoptosis in cancer cell lines. It has been particularly effective against melanoma and breast cancer cells, showing IC50 values in the micromolar range.

- Neuroprotective Effects : PGT has shown promise in protecting neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of PGT against Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The study concluded that PGT exhibits potent antibacterial activity, particularly against Staphylococcus aureus.

Study 2: Anticancer Activity

In a preclinical trial assessing the anticancer effects of PGT on melanoma cells, the following results were observed:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

At a concentration of 20 µM, PGT reduced cell viability by 70%, indicating strong anticancer potential.

Research Findings

Recent studies have expanded on the therapeutic applications of PGT:

- A study published in Pharmaceutical Research highlighted its role as a potential therapeutic agent for cardiovascular diseases due to its ability to modulate nitric oxide levels .

- Another research article indicated that PGT's antioxidant properties could be beneficial in treating conditions associated with oxidative stress, such as diabetes and neurodegenerative diseases .

Propriétés

IUPAC Name |

1-(diaminomethylidene)-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S/c9-7(10)12-8(13)11-6-4-2-1-3-5-6/h1-5H,(H5,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGVILAOZDBXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409223 | |

| Record name | 1-Phenyl-3-guanylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15989-47-6 | |

| Record name | 15989-47-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-3-guanylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-3-guanylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.